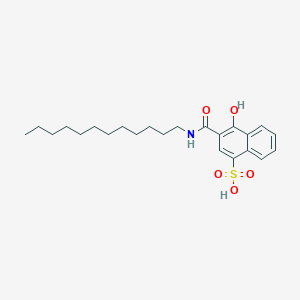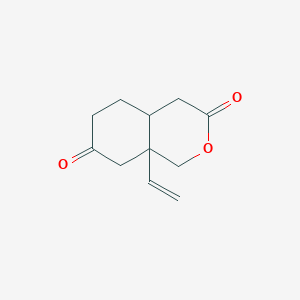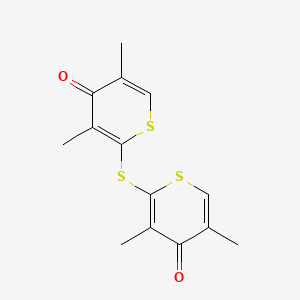![molecular formula C8H17Cl2N2O4P B14597933 Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate CAS No. 60106-99-2](/img/structure/B14597933.png)
Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate is a chemical compound with the molecular formula C8H17Cl2N2O4P . This compound is known for its unique structure, which includes a phosphoryl group and two chloroethyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate typically involves the reaction of 3-hydroxypropanoic acid with bis(2-chloroethyl)amine in the presence of a phosphorylating agent. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphorylated and aminated derivatives, which can have different chemical and biological properties.
Scientific Research Applications
Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interfere with DNA replication.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form cross-links with DNA strands, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar alkylating properties.
Phosphorylated derivatives: Compounds with similar phosphoryl groups but different substituents.
Uniqueness
Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate is unique due to its specific combination of chloroethyl and phosphoryl groups, which confer distinct chemical and biological properties. Its ability to form DNA cross-links makes it particularly valuable in cancer research and therapy.
Properties
CAS No. |
60106-99-2 |
|---|---|
Molecular Formula |
C8H17Cl2N2O4P |
Molecular Weight |
307.11 g/mol |
IUPAC Name |
methyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C8H17Cl2N2O4P/c1-15-8(13)2-7-16-17(11,14)12(5-3-9)6-4-10/h2-7H2,1H3,(H2,11,14) |
InChI Key |
JRFCHCZLHFAFOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOP(=O)(N)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)

![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)

![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)


![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)


![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
